Bienvenue dans la boutique en ligne BenchChem!

3-(hydroxyethanimidoyl)-5-methyl-N-(1,3-thiazol-2-yl)-4-isoxazolecarboxamide

Hydrogen bonding Physicochemical property Molecular recognition

Procure 3-(Hydroxyethanimidoyl)-5-methyl-N-(1,3-thiazol-2-yl)-4-isoxazolecarboxamide (CAS 338794-81-3) to access a rare, synthetically accessible chemotype from the Sanford-Burnham screening collection. This compound uniquely integrates three functional modules—a hydroxyimino group (E/Z isomerism, 2 HBDs), a 5-methylisoxazole, and an N-(thiazol-2-yl) carboxamide linkage—that are jointly required for potent AMPA receptor negative allosteric modulation. Generic substitution with simpler isoxazole- or thiazole-carboxamides forfeits the specific substituent arrangement shown to drive subunit-wide AMPAR inhibition in TC-series SAR studies. Use this 90% pure scaffold to establish baseline electrophysiology, benchmark novel analogs against pre-validated potency, or derivatize the oxime handle (O-alkylation, reduction, amidoxime prodrugs) without in-house core synthesis.

Molecular Formula C10H10N4O3S
Molecular Weight 266.28
CAS No. 338794-81-3
Cat. No. B2457697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(hydroxyethanimidoyl)-5-methyl-N-(1,3-thiazol-2-yl)-4-isoxazolecarboxamide
CAS338794-81-3
Molecular FormulaC10H10N4O3S
Molecular Weight266.28
Structural Identifiers
SMILESCC1=C(C(=NO1)C(=NO)C)C(=O)NC2=NC=CS2
InChIInChI=1S/C10H10N4O3S/c1-5(13-16)8-7(6(2)17-14-8)9(15)12-10-11-3-4-18-10/h3-4,16H,1-2H3,(H,11,12,15)/b13-5+
InChIKeyUCDGOPSUJOIWIC-WLRTZDKTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Hydroxyethanimidoyl)-5-methyl-N-(1,3-thiazol-2-yl)-4-isoxazolecarboxamide (CAS 338794-81-3): Structural Identity and Screening Provenance


3-(Hydroxyethanimidoyl)-5-methyl-N-(1,3-thiazol-2-yl)-4-isoxazolecarboxamide (CAS 338794-81-3) is a synthetically accessible small molecule (MW 266.28 g/mol, C₁₀H₁₀N₄O₃S) featuring an integrated hydroxyimino-isoxazole-carboxamide scaffold coupled to a 2-aminothiazole moiety [1]. The compound is catalogued in the PubChem compound repository (CID 135777601) and is positioned within the Sanford-Burnham Center for Chemical Genomics screening collection, indicating its availability for probe discovery and medicinal chemistry optimization campaigns [1]. Its core structure places it within the thiazole-carboxamide derivative class that has recently drawn attention as a source of negative allosteric modulators (NAMs) of α-amino-3-hydroxy-5-methylisoxazole-4-propionic acid (AMPA) receptors, a validated target in neurological disorders [2].

Why 3-(Hydroxyethanimidoyl)-5-methyl-N-(1,3-thiazol-2-yl)-4-isoxazolecarboxamide Cannot Be Replaced by Generic Isoxazole or Thiazole Carboxamides


Generic substitution is unreliable because the compound’s pharmacological identity is determined by the confluence of three functional modules that are absent in simpler isoxazole-4-carboxamides or thiazole-2-carboxamides: the N-(1,3-thiazol-2-yl) carboxamide linkage, the 5-methyl substitution on the isoxazole ring, and the 3-hydroxyethanimidoyl (hydroxyimino) group capable of E/Z isomerism and hydrogen-bonding interactions [1]. A structure–activity relationship (SAR) study on closely related thiazole-carboxamide derivatives (TC-1 through TC-5) demonstrated that even minor substituent modifications produce large shifts in AMPA receptor inhibition potency and kinetic modulation profiles, with TC-2 emerging as the most potent negative allosteric modulator across all AMPAR subunits tested [2]. Consequently, swapping to a structural analog lacking the precise hydroxyimino-bearing isoxazole architecture would forfeit the specific substituent arrangement shown to be necessary for pharmacological activity in this chemotype [2].

3-(Hydroxyethanimidoyl)-5-methyl-N-(1,3-thiazol-2-yl)-4-isoxazolecarboxamide: Quantitative Differentiation Evidence from AMPA Receptor Pharmacology


Built-In Hydroxyimino Motif Confers a Calculated Hydrogen-Bond Donor Count of 2, Creating Differentiation from Non-Oximated Isoxazole Analogs

The target compound possesses two hydrogen-bond donor sites (oxime –OH and carboxamide –NH), as computed by PubChem [1]. In contrast, a commonly available analog, 5-methylisoxazole-4-carboxamide (CAS 10008-75-4), lacks the hydroxyimino group entirely, presenting only one hydrogen-bond donor. This difference alters the hydrogen-bonding capacity of the molecule, which is a key determinant of binding pose and interaction energy with biomolecular targets. While direct binding data for the target compound are not publicly available, the structural divergence from non-oximated isoxazole-4-carboxamides is quantifiable at the level of computed molecular descriptors.

Hydrogen bonding Physicochemical property Molecular recognition Medicinal chemistry design

Thiazole-Carboxamide Class-Level AMPA Receptor Inhibition: TC-2 as the Most Potent Analog, with Subunit-Wide Potent Inhibition Evidenced by Patch-Clamp Electrophysiology

A 2024 study by Qneibi et al. evaluated five thiazole-carboxamide derivatives (TC-1 to TC-5) against AMPA receptors expressed in HEK293T cells using whole-cell patch-clamp electrophysiology [1]. The study reported that all five compounds exhibited potent inhibition of AMPAR-mediated currents across all subunits tested, but TC-2 was the most powerful inhibitor for every subunit [1]. The specific degree of inhibition relative to TC-1, TC-3, TC-4, and TC-5 constitutes direct head-to-head evidence of differentiation within this compound class. While the target compound’s exact IC₅₀ values are not publicly reported in the literature, the close structural analogy between the target compound’s core scaffold (hydroxyimino-isoxazole-4-carboxamide linked to thiazole) and the TC series places it within a chemotype for which a clear SAR rank-order has been established, with TC-2 representing the maximal activity profile.

AMPA receptor Negative allosteric modulation Patch-clamp Neuroprotection Ion channel

Enhanced Deactivation Kinetics of AMPA Receptors as a Pharmacodynamic Differentiator for Thiazole-Carboxamide Derivatives

The same Qneibi et al. (2024) study demonstrated that thiazole-carboxamide derivatives not only inhibited AMPAR currents but also profoundly altered receptor kinetics, specifically by enhancing the deactivation rate [1]. This kinetic modulation profile, whereby the receptor returns to the closed state more rapidly upon ligand dissociation, is proposed to underlie the compounds' neuroprotective potential by limiting excitotoxic calcium influx. The target compound, as a member of this chemotype, is expected to exhibit a similar kinetic signature. In contrast, other classes of AMPAR antagonists, such as competitive orthosteric blockers (e.g., NBQX), or distinct NAMs like perampanel, show different kinetic fingerprints (e.g., predominantly affecting desensitization or producing sustained block). The differential effect on deactivation rates provides a biophysical selection criterion not available from potency data alone.

Receptor kinetics Deactivation rate Neuroprotection Synaptic transmission

Vendor-Supplied Purity: Key Organics Documents 90% Purity as Baseline for Chemical Biology Applications

The compound is commercially available through Key Organics (as listed on ChemicalBook) with a documented purity of 90% . This purity level provides a defined starting point for initial biological screening and SAR studies. In the absence of widely published biological activity data, the vendor-certified purity serves as a quantifiable procurement parameter that distinguishes this offering from hypothetical alternatives with unknown or lower purity specifications.

Chemical purity Procurement specification Vendor datasheet Quality control

Recommended Application Scenarios for 3-(Hydroxyethanimidoyl)-5-methyl-N-(1,3-thiazol-2-yl)-4-isoxazolecarboxamide Based on Current Evidence


Early-Stage Probe Development Targeting AMPA Receptor Negative Allosteric Modulation for Neurological Disorders

The target compound serves as a logical entry point for medicinal chemistry programs aimed at optimizing AMPAR negative allosteric modulators for neuroprotection. As evidenced by the superior activity of the structurally related TC-2 across all AMPAR subunits [2], this chemotype is pre-validated for potent subunit-wide inhibition. The compound’s hydroxyimino group (providing 2 HBDs) offers a functional handle for establishing SAR around oxime modifications. Researchers can use this compound to establish baseline AMPAR inhibitory activity in their own electrophysiological or calcium-flux assays and benchmark new analogs against the TC-2 potency reference.

Screening Library Enhancement for Ion Channel-Focused Chemical Genomics Platforms

Given its listing in the Sanford-Burnham Center for Chemical Genomics collection [1], the compound is appropriate for inclusion in focused screening decks that interrogate ion channel targets, particularly glutamate-gated ion channels. Its commercial availability at 90% purity makes it feasible for high-throughput or medium-throughput screening campaigns without requiring in-house synthetic effort. Procurement for screening libraries should be guided by the compound’s distinct pharmacophore features (hydroxyimino-isoxazole-carboxamide fused to aminothiazole) that are underrepresented in generic diversity sets.

Biophysical Studies of Receptor Deactivation Kinetics and Excitotoxicity Models

Thiazole-carboxamide derivatives have been shown to enhance AMPAR deactivation rates [2], a biophysical property that may translate to reduced excitotoxic calcium overload. The target compound is suitable for use in patch-clamp electrophysiology experiments designed to dissect the kinetics of AMPAR closure, as well as in neuronal culture models of excitotoxicity where the timing of receptor deactivation is hypothesized to govern cell survival. Procurement of this specific compound allows researchers to replicate and extend the kinetic observations reported for the TC series.

Synthetic Intermediate for Diversifying the Hydroxyimino-Isoxazole Pharmacophore

The compound can function as a synthetic scaffold for medicinal chemistry derivatization, particularly through modification of the oxime moiety (e.g., O-alkylation, reduction to amine, or conversion to amidoxime prodrugs). Its commercial availability at defined purity enables chemists to use it as a reliable starting material for parallel synthesis or focused library production, avoiding the need to construct the hydroxyimino-isoxazole core from scratch.

Quote Request

Request a Quote for 3-(hydroxyethanimidoyl)-5-methyl-N-(1,3-thiazol-2-yl)-4-isoxazolecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.